N-(4-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Catalog No.
S2955739
CAS No.
866846-05-1
M.F
C26H20FN3O3S
M. Wt
473.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-...

CAS Number

866846-05-1

Product Name

N-(4-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

IUPAC Name

N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Molecular Formula

C26H20FN3O3S

Molecular Weight

473.52

InChI

InChI=1S/C26H20FN3O3S/c1-16-6-8-17(9-7-16)14-30-25(32)24-23(20-4-2-3-5-21(20)33-24)29-26(30)34-15-22(31)28-19-12-10-18(27)11-13-19/h2-13H,14-15H2,1H3,(H,28,31)

InChI Key

HFTNZEGLBOGQPN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)F

solubility

not available
  • Search for Biological Activity: Scientific databases like PubMed or Google Scholar haven't yielded any published research papers directly investigating this specific molecule.
  • Chemical Structure Analysis: Analysis of the compound's structure suggests potential areas for further investigation. The presence of a benzofuro[3,2-d]pyrimidine core might indicate an interest in its kinase inhibitory properties, as some similar structures have been explored in this field []. However, further research is needed to confirm this.

Finding More Information:

  • Chemical databases like PubChem or ChemSpider might provide information on the synthesis or biological properties of similar molecules [, ].
  • Patent databases might reveal industrial applications for this compound [].

N-(4-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups and a unique bicyclic framework. The molecular formula is C25H19FN4O2S2C_{25}H_{19}FN_{4}O_{2}S_{2} with a molecular weight of 490.6 g/mol . This compound is notable for its potential biological activities, particularly in medicinal chemistry.

The chemical reactivity of N-(4-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can be explored through various reaction pathways:

  • Nucleophilic Substitution: The acetamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
  • Reduction Reactions: The oxo groups in the molecule may be susceptible to reduction, leading to the formation of corresponding alcohols.
  • Condensation Reactions: The presence of amine functionalities allows for potential condensation reactions with various aldehydes or ketones.

These reactions can be pivotal in synthesizing derivatives or analogs of the compound for further biological evaluation.

Research indicates that compounds similar to N-(4-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Certain structural components are linked to cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Further studies are required to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of N-(4-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can involve several steps:

  • Formation of the Bicyclic Core: This may involve cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups: Functionalization can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Final Coupling Reaction: The acetamide moiety can be introduced via amide coupling techniques.

Optimizing reaction conditions such as temperature, solvent choice, and catalysts can enhance yield and purity.

N-(4-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for new drug formulations targeting infections or cancers.
  • Biochemical Research: Used as a tool in studying biochemical pathways due to its unique structure.
  • Agricultural Chemistry: Potential use as an agrochemical for pest control due to its bioactive properties.

Interaction studies with biological macromolecules (such as proteins and nucleic acids) are crucial for understanding the pharmacodynamics of N-(4-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide:

  • Binding Affinity Assessments: Techniques like surface plasmon resonance or isothermal titration calorimetry can determine binding interactions.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its distribution within cellular compartments.
  • Mechanistic Studies: Understanding how the compound affects specific signaling pathways or biological functions.

Several compounds share structural similarities with N-(4-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide:

Compound NameMolecular FormulaKey Features
N-(3-fluoro-4-methylphenyl)-2-{...}C25H18F2N4O2S2C_{25}H_{18}F_{2}N_{4}O_{2}S_{2}Similar bicyclic structure with different fluorination
4-(4-fluorophenyl)-N-(4-fluorophenyl)-...C25H22F2N4O3C_{25}H_{22}F_{2}N_{4}O_{3}Contains additional functional groups enhancing reactivity
7-Oxo[1,2,4]triazolo[1,5-a]pyrimidin...C21H18FN5O2C_{21}H_{18}FN_{5}O_{2}Different heterocyclic framework affecting biological activity

These compounds provide insights into the structural diversity and potential modifications that could enhance desired properties while maintaining core functionalities.

XLogP3

5.4

Dates

Last modified: 08-17-2023

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